Pinobanksin 5-methyl ether
Overview
Description
Pinobanksin 5-methyl ether is a natural organic compound belonging to the flavonoid class of polyphenols. It is characterized by its white to yellow crystalline solid form and is commonly found in the bark, resin, and pollen of pine trees. This compound exhibits a range of biological activities, including antioxidant, antibacterial, anti-inflammatory, and antitumor properties .
Preparation Methods
Pinobanksin 5-methyl ether can be obtained through both extraction from natural sources and synthetic methods. The extraction process typically involves solvent extraction and purification techniques. Synthetic routes include the etherification of 2,4,6-trihydroxyacetophenone, followed by benzaldehyde addition, hydrogen peroxide oxidation, and acidolysis. This method offers high yield and purity with minimal environmental impact .
Chemical Reactions Analysis
Pinobanksin 5-methyl ether undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the hydroxyl groups. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction.
Scientific Research Applications
Pinobanksin 5-methyl ether has diverse applications in scientific research:
Chemistry: It is used as a model compound for studying flavonoid chemistry and reactivity.
Biology: Its antioxidant and antibacterial properties make it a subject of interest in biological studies.
Medicine: Research has shown its potential in anti-inflammatory and antitumor therapies.
Industry: It is used in the development of natural preservatives and health supplements
Mechanism of Action
The biological effects of Pinobanksin 5-methyl ether are primarily due to its interaction with various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It also exhibits antibacterial activity by disrupting bacterial cell walls and inhibiting enzyme activity. In anti-inflammatory and antitumor applications, it modulates signaling pathways and gene expression to reduce inflammation and inhibit tumor growth .
Comparison with Similar Compounds
Pinobanksin 5-methyl ether is similar to other flavonoids such as pinocembrin, chrysin, and galangin. it is unique due to its specific methyl ether group, which enhances its solubility and bioavailability. This structural difference contributes to its distinct biological activities and makes it a valuable compound for various applications .
Properties
IUPAC Name |
(2R,3R)-3,7-dihydroxy-5-methoxy-2-phenyl-2,3-dihydrochromen-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-20-11-7-10(17)8-12-13(11)14(18)15(19)16(21-12)9-5-3-2-4-6-9/h2-8,15-17,19H,1H3/t15-,16+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMIDMFTGGTHOH-JKSUJKDBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C(=O)C(C(O2)C3=CC=CC=C3)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC2=C1C(=O)[C@@H]([C@H](O2)C3=CC=CC=C3)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40922934 | |
Record name | 3,7-Dihydroxy-5-methoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40922934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87620-04-0, 119309-36-3 | |
Record name | 4H-1-Benzopyran-4-one, 2,3-dihydro-3,7-dihydroxy-5-methoxy-2-phenyl-, (2R,3R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087620040 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pinobanksin-5-methylether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119309363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,7-Dihydroxy-5-methoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40922934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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